Naftazone

Vue d'ensemble

Description

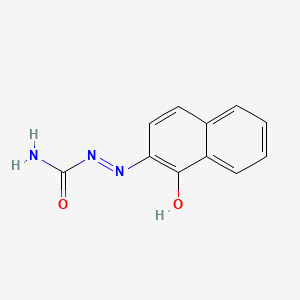

Naftazone is a naphthoquinone derivative used in the treatment of varicose veins, hemorrhoids, and superficial thrombophlebitis . It is a small molecule that has been approved for use .

Molecular Structure Analysis

Naftazone belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings . The molecular formula of Naftazone is C11H9N3O2 .Chemical Reactions Analysis

Naftazone is a quinone-semi carbazone drug that possesses a strong orange color. It lacks intrinsic fluorescence and does not possess easily derivatizable functional groups . A spectrofluorimetric method for Naftazone assay has been introduced through reduction-elicited fluorogenic derivatization. This involves the reduction of its quinone-semicarbazone moiety to the corresponding quinol-semicarbazide derivative by potassium borohydride as a reduction probe .Physical And Chemical Properties Analysis

Naftazone has a molecular weight of 215.2081 . It is a quinone-semi carbazone drug that possesses a strong orange color .Applications De Recherche Scientifique

Fluorescent Quinol-Semicarbazide Derivative

Naftazone is a quinone-semicarbazone drug that possesses a strong orange color . It was usually analyzed colorimetrically or by HPLC-UV . However, these methods are not sensitive enough to determine naftazone in biological samples . A spectrofluorimetric method for naftazone assay has been introduced through reduction-elicited fluorogenic derivatization . The fluorescence of the reduced naftazone was measured in 2-propanol at λ emission of 350 nm after excitation at λ ecxitation of 295 nm . The relative fluorescence intensity was linearly correlated to the drug concentration (r = 0.9995) from 10.0 to 500 ng/mL with high sensitivity .

Pharmaceutical Quality Control

The spectrofluorimetric method was effectively applied for naftazone tablets quality control with a mean %recovery of 100.3 ± 1.5 . The results agreed with those of the comparison HPLC-UV method .

Biological Sample Analysis

The developed SALLE method showed excellent recovery for naftazone from human serum (92.3–106.5%) with good precision (RSD ≤ 6.8%) .

Kinetic Study

The reaction of naftazone with potassium borohydride was kinetically monitored, and it was found to follow pseudo-first-order kinetics with an activation energy of 43.8 kcal/mol .

Parkinson’s Disease Research

Naftazone, which exhibits glutamate release inhibition properties, has shown antiparkinsonian and antidyskinetic activity in preclinical models of PD and in a clinical proof of concept study .

Spectrophotometric Determination

The spectroscopic characteristics of the haemostatic drug naftazone (NFZ) as well as its metal complexing ability were investigated spectrophotometrically . This was done in order to develop new, simple and sensitive spectrophotometric methods for its determination .

Safety and Hazards

Mécanisme D'action

Target of Action

Naftazone is a naphthoquinone derivative . It has been shown to have a significant impact on blood vessels, increasing venous tonicity and capillary resistance .

Mode of Action

It is known to exhibit properties that inhibit glutamate release . This property has shown anti-Parkinsonian and anti-dyskinetic activity in preclinical models of Parkinson’s disease and in a clinical proof of concept study .

Biochemical Pathways

Its role in inhibiting glutamate release suggests it may impact neurotransmission pathways .

Result of Action

Naftazone has been shown to inhibit platelet aggregation both in vitro and ex vivo . It has a dose-dependent effect on platelet aggregation and facilitates platelet deaggregation after in vitro stimulation with thrombin or ADP . It is indicated in the treatment of varicose veins, hemorrhoids, and superficial thrombophlebitis .

Action Environment

It has been shown to have a transient inhibitory effect on platelet aggregation, with a maximum value being obtained about 3–6 h after the last injection, and a return to near-control values after 24 h . More research is needed to understand how environmental factors influence Naftazone’s action.

Propriétés

IUPAC Name |

(1-hydroxynaphthalen-2-yl)iminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIRJFXAANBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043136, DTXSID80864627 | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naftazone | |

CAS RN |

15687-37-3 | |

| Record name | Naftazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0523P5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

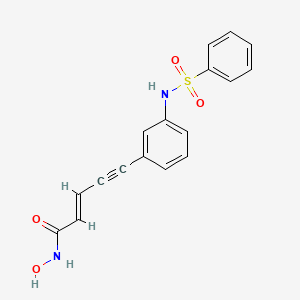

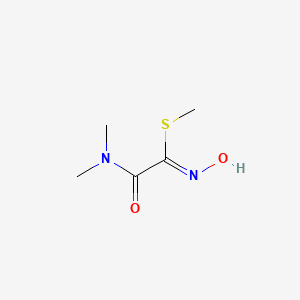

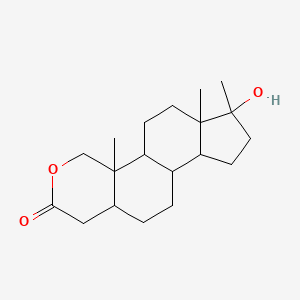

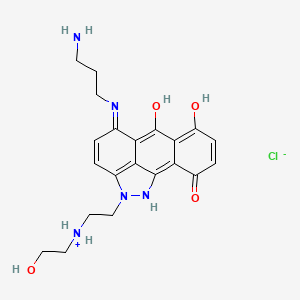

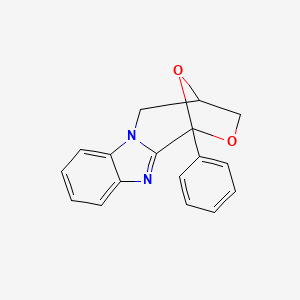

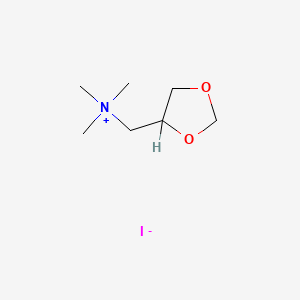

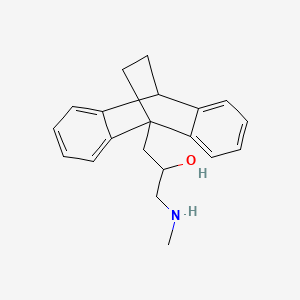

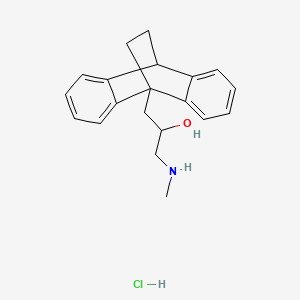

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of naftazone?

A1: Naftazone has a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol. [, ]

Q2: How stable is naftazone under various conditions?

A2: Naftazone degrades under alkaline, acidic, and oxidative conditions. Researchers have used stability-indicating HPLC methods to investigate the kinetics of this degradation, determining apparent first-order rate constants, half-life times, and activation energies. A pH-rate profile curve for naftazone has also been established. []

Q3: Are there different crystalline forms of naftazone?

A3: Yes, naftazone exists in at least two polymorphic forms. The stable form I crystallizes in the P212121 space group, while the metastable form II crystallizes in the P21 space group. Factors like concentration and anti-solvent addition rate during crystallization influence which form predominates. Interestingly, both forms crystallize in chiral space groups despite the molecule lacking a chiral center. [, ]

Q4: Can naftazone be sublimated?

A4: Yes, naftazone has been successfully sublimated using a low-temperature gradient sublimation method under vacuum. This technique offers advantages like rapid crystal production and the ability to obtain solvent-free crystals, which are valuable for structural characterization. Notably, naftazone crystals grown by this method exhibited a bending phenomenon, highlighting the technique's utility in identifying crystals with this property. []

Q5: What is naftazone's mechanism of action in reducing platelet aggregation?

A5: While the exact mechanism remains to be fully elucidated, naftazone has shown in vitro and ex vivo inhibition of platelet aggregation. Research suggests that it may interfere with ADP-induced platelet activation and fibrinogen binding, similar to the antiplatelet drug ticlopidine. This suggests a potential role for naftazone in managing cardiovascular diseases. [, ]

Q6: Does naftazone affect endothelial cell proliferation?

A6: In vitro studies have shown that naftazone can accelerate the proliferation of human saphenous vein endothelial cells without affecting hemostatic balance. This effect is observed at concentrations lower than those impacting hemostasis. The study suggests that naftazone could be beneficial in situations requiring enhanced endothelial cell growth, such as vascular repair after procedures like angioplasty. []

Q7: Does naftazone interact with the NF-κB pathway?

A7: Molecular docking simulations suggest that naftazone exhibits a strong binding affinity to the NF-κB p50 subunit, indicating potential for inhibitory activity. While experimental validation is needed, this finding suggests a possible mechanism for naftazone's reported anti-inflammatory effects. []

Q8: Are there any reported effects of naftazone on glutamate levels?

A8: Preliminary research indicates that naftazone can reduce glutamate levels in the cerebrospinal fluid of rats and decrease glutamate release from mouse cerebellum synaptosomes. These findings require further investigation but suggest a possible role for naftazone in neurological conditions influenced by glutamate signaling. []

Q9: How is naftazone metabolized in the body?

A9: Studies using human and rat liver microsomes have revealed that naftazone undergoes a two-step metabolism process. Initially, the oxo group on the molecule is reduced, primarily by NADH-dependent carbonyl reductase. The reduced intermediate is then rapidly glucuronidated on the phenolic moiety by UDP-glucuronosyltransferases (UGTs), mainly UGT1A6 in humans and its rat ortholog. This metabolic pathway highlights the importance of both reduction and glucuronidation in naftazone clearance. []

Q10: Has naftazone been studied for treating venous insufficiency?

A10: Yes, several clinical trials have investigated the efficacy of naftazone in treating chronic venous insufficiency (CVI). While some studies show promise for reducing leg edema and improving symptoms like pain and heaviness, the overall evidence remains inconclusive. Further research with larger sample sizes and standardized protocols are needed to clarify its therapeutic role in CVI. [, , , ]

Q11: Are there any documented cases of adverse events related to naftazone use?

A11: While generally considered safe, there have been isolated case reports of epidural hematoma formation associated with naftazone use in patients undergoing regional anesthesia. It is crucial for clinicians to be aware of this potential complication and consider a patient's medication history when planning procedures involving anticoagulation or antiplatelet therapy. [, ]

Q12: What analytical techniques are commonly used for naftazone quantification?

A12: Several analytical methods have been developed for the determination of naftazone, including:

- Spectrophotometry: Direct UV-Vis spectrophotometry, exploiting naftazone's absorbance in alkaline solutions, offers a simple and rapid quantification method. []

- High-Performance Liquid Chromatography (HPLC): Various HPLC methods, coupled with UV detection, provide sensitive and specific quantification of naftazone in both pharmaceutical formulations and biological samples. These methods often employ reversed-phase chromatography with C18 columns and mobile phases consisting of methanol or acetonitrile and buffer solutions. [, , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique has been used to determine naftazone levels in complex matrices like food products, enabling trace analysis for potential contamination monitoring. []

- Electrochemical Techniques: Naftazone's electrochemical behavior has been investigated using techniques like cathodic and adsorptive stripping voltammetry, enabling sensitive detection at nanomolar concentrations. These methods leverage the formation of mercury salts or adsorption phenomena for analyte preconcentration. []

Q13: What is the importance of stability-indicating methods in naftazone analysis?

A13: Stability-indicating analytical methods are crucial for accurate naftazone quantification in the presence of its degradation products. These methods ensure reliable analysis of pharmaceutical formulations during stability studies and help determine shelf life and storage conditions. []

Q14: How are carbon quantum dots (CQDs) used in naftazone analysis?

A14: Recent research has explored the use of carbon quantum dots (CQDs) as fluorescent probes for sensitive naftazone detection. The interaction between naftazone and CQDs results in fluorescence quenching, allowing for the development of simple and rapid fluorimetric assays. These CQD-based methods hold promise for point-of-care diagnostics and environmental monitoring due to their sensitivity, low cost, and potential for miniaturization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.